molecular formula C47H68O11 B3255206 Pdnhv CAS No. 251362-87-5

Pdnhv

Cat. No.: B3255206
CAS No.: 251362-87-5
M. Wt: 809 g/mol
InChI Key: FNUXVHZLPOXMCA-WARQNWORSA-N
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Description

Pdnhv: is a chemical compound with the molecular formula C47H68O11 . It consists of 47 carbon atoms, 68 hydrogen atoms, and 11 oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pdnhv involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: Pdnhv undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, nickel, and other transition metals.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.

Scientific Research Applications

Chemistry: Pdnhv is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions like the Negishi coupling . Its unique structural properties make it an effective catalyst for forming carbon-carbon bonds.

Biology: In biological research, this compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules .

Medicine: this compound has shown promise in medical applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and nanocomposites. Its catalytic properties are also exploited in various chemical manufacturing processes .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its specific molecular structure, which provides distinct catalytic and binding properties. This makes it particularly effective in applications where precise control over chemical reactions is required .

Properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-13-nonanoyloxy-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] nonanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68O11/c1-8-10-12-14-16-18-20-38(49)57-43-31(4)46(54)34(41-44(5,6)47(41,43)58-39(50)21-19-17-15-13-11-9-2)25-33(28-45(53)37(46)24-30(3)42(45)52)29-56-40(51)27-32-22-23-35(48)36(26-32)55-7/h22-26,31,34,37,41,43,48,53-54H,8-21,27-29H2,1-7H3/t31-,34+,37-,41-,43-,45-,46-,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUXVHZLPOXMCA-WARQNWORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)C5C1(C5(C)C)OC(=O)CCCCCCCC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)[C@H]5[C@@]1(C5(C)C)OC(=O)CCCCCCCC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585246
Record name (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b-Dihydroxy-3-({[(4-hydroxy-3-methoxyphenyl)acetyl]oxy}methyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dinonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251362-87-5
Record name (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b-Dihydroxy-3-({[(4-hydroxy-3-methoxyphenyl)acetyl]oxy}methyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dinonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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